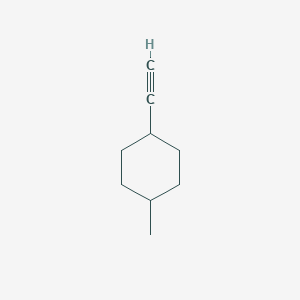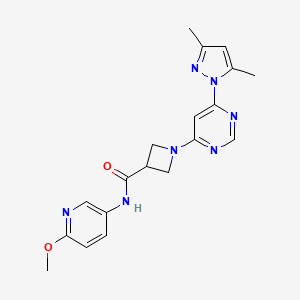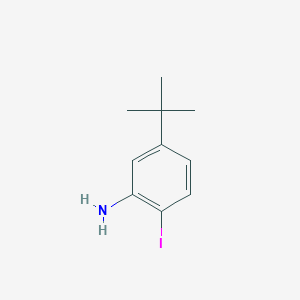
1-Ethynyl-4-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-4-methylcyclohexane is an organic compound with the molecular formula C9H14 It is a derivative of cyclohexane, where an ethynyl group (C≡CH) is attached to the first carbon and a methyl group (CH3) is attached to the fourth carbon of the cyclohexane ring
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-4-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and cyclohexane derivatives.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
The safety information available indicates that 1-Ethynyl-4-methylcyclohexane is a highly flammable liquid and vapor . It has a GHS02 pictogram and the signal word “Danger” associated with it . Hazard statements include H225, indicating that it is highly flammable . Precautionary statements include P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, and P501 .
Vorbereitungsmethoden
The synthesis of 1-ethynyl-4-methylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, starting with 4-methylcyclohexanone, the compound can be subjected to ethynylation reactions using reagents such as ethynylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically requires an inert atmosphere and anhydrous solvents to prevent side reactions.
Industrial production methods may involve catalytic processes where cyclohexane derivatives are reacted with acetylene gas in the presence of metal catalysts such as palladium or nickel. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Ethynyl-4-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of the ethynyl group can yield 1-ethyl-4-methylcyclohexane using catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions where the ethynyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, ozone
Reducing agents: Hydrogen gas with palladium on carbon
Substitution reagents: Halogens, organometallic compounds
Major products formed from these reactions include carbonyl compounds, alkanes, and substituted cyclohexane derivatives.
Wirkmechanismus
The mechanism of action of 1-ethynyl-4-methylcyclohexane involves its interaction with molecular targets through its ethynyl and methyl groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the methyl group can influence the compound’s hydrophobicity and steric effects. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets, influencing its overall biological and chemical activity.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-4-methylcyclohexane can be compared with other similar compounds such as:
1-Ethyl-4-methylcyclohexane: Differing by the presence of an ethyl group instead of an ethynyl group, leading to different reactivity and applications.
4-Methylcyclohexanone: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
1-Ethynylcyclohexane: Similar structure but without the methyl group, affecting its steric and electronic properties.
Eigenschaften
IUPAC Name |
1-ethynyl-4-methylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-3-9-6-4-8(2)5-7-9/h1,8-9H,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDPFDVRLMGJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B3001025.png)



![4-(benzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B3001029.png)

![N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine](/img/structure/B3001033.png)
![(Z)-4-cyano-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001034.png)


![1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B3001038.png)

